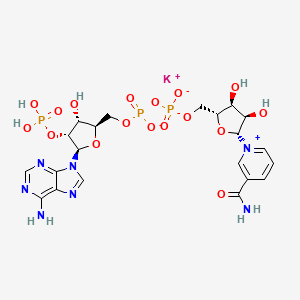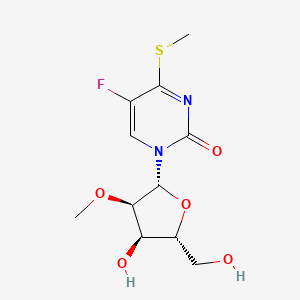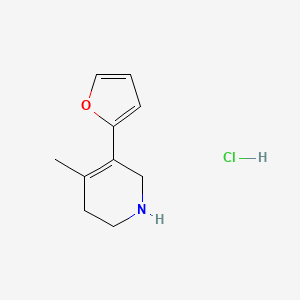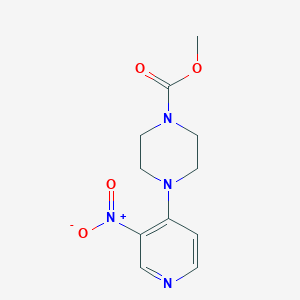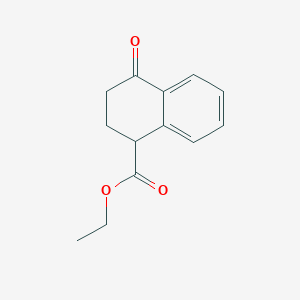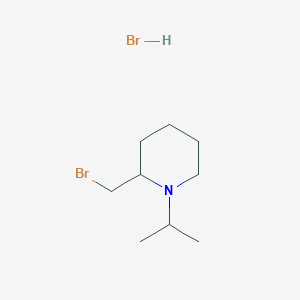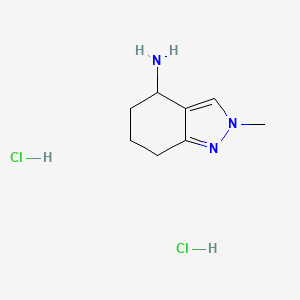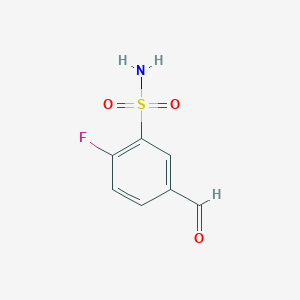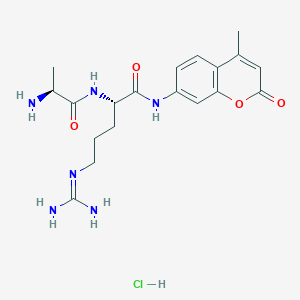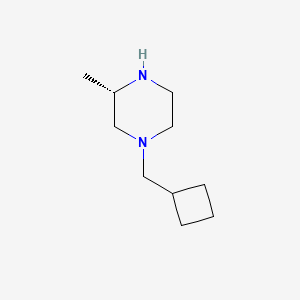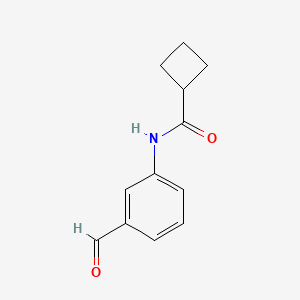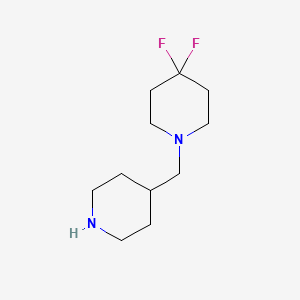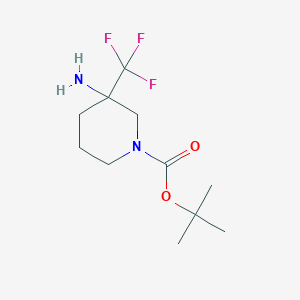
1-Boc-3-amino-3-trifluoromethylpiperidine
概要
説明
1-Boc-3-amino-3-trifluoromethylpiperidine is a chemical compound with the molecular formula C11H19F3N2O2 It is a derivative of piperidine, featuring a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group
準備方法
The synthesis of 1-Boc-3-amino-3-trifluoromethylpiperidine typically involves the amination of a prochiral precursor, such as 1-Boc-3-piperidone, using immobilized ω-transaminases. This method employs isopropylamine as the amine donor and pyridoxal-5’-phosphate (PLP) as a cofactor . The reaction is carried out under mild conditions, providing high yield and enantiomeric excess. This approach is considered sustainable and suitable for industrial-scale production.
化学反応の分析
1-Boc-3-amino-3-trifluoromethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common reagents used in these reactions include alkyl halides, acyl chlorides, and TFA. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Boc-3-amino-3-trifluoromethylpiperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It is a precursor in the synthesis of potential drug candidates, especially those containing trifluoromethyl groups, which are known for their pharmacological activity.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 1-Boc-3-amino-3-trifluoromethylpiperidine involves its interaction with various molecular targets, depending on its application. In enzymatic reactions, it acts as a substrate, undergoing transformation by the enzyme. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.
類似化合物との比較
1-Boc-3-amino-3-trifluoromethylpiperidine can be compared with other trifluoromethyl-containing compounds, such as:
1-Boc-3-amino-3-methylpiperidine: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-amino-3-trifluoromethylpiperidine: Lacks the Boc protecting group, making it more reactive in certain conditions.
Trifluoromethylpiperidine derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.
特性
IUPAC Name |
tert-butyl 3-amino-3-(trifluoromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-6-4-5-10(15,7-16)11(12,13)14/h4-7,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEXPUFWSRUNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


